molecular formula C30H31ClN4O4 B11444198 N-(2-chlorobenzyl)-5-[1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(2-chlorobenzyl)-5-[1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11444198
M. Wt: 547.0 g/mol
InChI Key: GJBZXPNYHRGLBD-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethylphenyl group, and a tetrahydroquinazolinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the chlorophenyl and dimethylphenyl groups, and the final coupling to form the pentanamide moiety. Specific synthetic routes and reaction conditions may vary, but common methods include:

    Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The chlorophenyl and dimethylphenyl groups can be introduced through various substitution reactions, often using reagents such as chlorinating agents and dimethylphenyl isocyanate.

    Coupling Reactions: The final coupling step to form the pentanamide moiety may involve amide bond formation using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE can be compared with other similar compounds, such as:

    N-[(2-BROMOPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    N-[(2-FLUOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE: The presence of a fluorophenyl group can lead to different chemical and biological properties compared to the chlorophenyl derivative.

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C30H31ClN4O4

Molecular Weight

547.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C30H31ClN4O4/c1-20-14-15-23(17-21(20)2)33-28(37)19-35-26-12-6-4-10-24(26)29(38)34(30(35)39)16-8-7-13-27(36)32-18-22-9-3-5-11-25(22)31/h3-6,9-12,14-15,17H,7-8,13,16,18-19H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

GJBZXPNYHRGLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl)C

Origin of Product

United States

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